molecular formula C12H14ClN5O3 B4305392 1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE

1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE

Cat. No.: B4305392
M. Wt: 311.72 g/mol
InChI Key: BTZZPTBSNISTHE-UHFFFAOYSA-N
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Description

1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Nitration: The nitro group can be introduced using a nitrating agent such as nitric acid.

    Acylation: The butanoyl group can be added through an acylation reaction using an appropriate acyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Acylation and Alkylation: The pyrazole ring can undergo further acylation or alkylation reactions to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines, thiols, and other nucleophiles.

    Acylation: Acyl chlorides, Lewis acids as catalysts.

Major Products

    Reduction of the nitro group: 4-chloro-3,5-dimethyl-1-[4-(4-amino-1H-pyrazol-1-yl)butanoyl]-1H-pyrazole.

    Substitution of chlorine: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, pyrazole ring, and acyl chain may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1,5-dimethyl-1H-1,2,4-triazole: Another heterocyclic compound with similar structural features.

    4-chloro-3,5-dinitropyrazole: Shares the pyrazole ring and chlorine substitution but has different functional groups.

Uniqueness

1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitro group and a butanoyl chain attached to the pyrazole ring sets it apart from other similar compounds.

Properties

IUPAC Name

1-(4-chloro-3,5-dimethylpyrazol-1-yl)-4-(4-nitropyrazol-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O3/c1-8-12(13)9(2)17(15-8)11(19)4-3-5-16-7-10(6-14-16)18(20)21/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZZPTBSNISTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)CCCN2C=C(C=N2)[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781010
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE
Reactant of Route 2
Reactant of Route 2
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE
Reactant of Route 3
Reactant of Route 3
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE
Reactant of Route 4
Reactant of Route 4
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE
Reactant of Route 5
Reactant of Route 5
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE
Reactant of Route 6
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE

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